

Identifying impurities in 2-[2-(Dimethylamino)ethoxy]ethanol and their impact

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Compound of Interest

Compound Name: 2-(2-Dimethylamino-ethylamino)-ethanol

Cat. No.: B1268181

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Technical Support Center: 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE).

Frequently Asked Questions (FAQs)

Q1: What is 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) and what are its primary applications?

A1: 2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is a bifunctional molecule containing a tertiary amine and a primary alcohol.^[1] It is a colorless to yellowish liquid with a characteristic amine-like odor.^[2] Its primary applications include:

- **Catalyst in Polyurethane Production:** DMAEE is widely used as a catalyst in the manufacturing of polyurethane foams, where it influences the reaction kinetics and final properties of the foam.^{[1][2]}
- **Intermediate in Chemical Synthesis:** It serves as a building block in the synthesis of various chemicals, including active pharmaceutical ingredients (APIs).^[2]

- **Use in Pharmaceutical Formulations:** Due to its properties, it can be used as an excipient in pharmaceutical formulations, although its compatibility with the API must be carefully evaluated.

Q2: What are the common impurities found in commercial grades of DMAEE?

A2: Impurities in DMAEE typically originate from its synthesis process or degradation. The most common synthesis route involves the reaction of dimethylamine with ethylene oxide or the reaction of diethylene glycol with dimethylamine.^[1] Potential impurities include:

- **Unreacted Starting Materials:**
 - Dimethylamine
 - Ethylene Oxide
 - Diethylene Glycol
- **Intermediates and Byproducts:**
 - N,N-dimethylethanolamine (DMEA)
 - Higher ethoxylated homologues of DMAEE, such as 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol.
 - Other process-related impurities.

Q3: How can impurities in DMAEE affect my experiments?

A3: The presence of impurities in DMAEE can have significant impacts on various applications:

- **In Polyurethane Foam Production:** Impurities can alter the catalytic activity of DMAEE, affecting the reaction profile (cream, gel, and tack-free times), foam morphology (cell structure, density), and the final physical properties of the foam.^[3] Residual impurities can also lead to discoloration and long-term degradation of the polyurethane product.
- **In Pharmaceutical Drug Development:** Impurities can lead to drug-excipient incompatibility, causing degradation of the active pharmaceutical ingredient (API) and affecting the stability,

efficacy, and safety of the final drug product.^[4]

Troubleshooting Guides

Issue 1: Inconsistent reaction times and poor foam quality in polyurethane synthesis.

Possible Cause: The presence of impurities in the DMAEE catalyst is a likely cause. Impurities such as N,N-dimethylethanolamine (DMEA) or residual starting materials can alter the catalytic activity.

Troubleshooting Steps:

- **Verify DMAEE Purity:** Analyze the purity of your DMAEE lot using the analytical protocols provided below (See Experimental Protocols section).
- **Quantify Critical Impurities:** Pay close attention to the levels of DMEA and other amine-related impurities, as they are known to have a significant impact on the polyurethane reaction.
- **Consult Quantitative Data:** Refer to the data in Table 1 to understand the potential impact of specific impurity levels on your formulation.
- **Source High-Purity DMAEE:** If impurity levels are high, consider sourcing a higher purity grade of DMAEE.

Issue 2: Unexpected degradation of an Active Pharmaceutical Ingredient (API) in a formulation containing DMAEE.

Possible Cause: Reactive impurities in DMAEE may be incompatible with your API. Tertiary amines and their related impurities can sometimes participate in side reactions with sensitive functional groups in the API.

Troubleshooting Steps:

- **Impurity Profiling:** Perform a thorough impurity profile of the DMAEE used in your formulation.
- **Forced Degradation Studies:** Conduct forced degradation studies of your API in the presence of the DMAEE lot in question to confirm incompatibility. A model protocol is provided in the Experimental Protocols section.
- **Identify the Culprit Impurity:** If degradation is confirmed, attempt to identify the specific impurity causing the issue by testing the API's stability in the presence of commercially available standards of the suspected impurities.
- **Reformulation or Sourcing:** Consider replacing DMAEE with a more suitable excipient or sourcing a DMAEE grade with minimal levels of the reactive impurity.

Quantitative Data on Impurity Impact

Table 1: Impact of N,N-Dimethylethanolamine (DMEA) Impurity on Polyurethane System Processing Times

DMEA Concentration (phr - parts per hundred resin)	Effect on Cream Time	Effect on Pot Life	Reference
0.3	Extended by 12 seconds	-	[5]
0.4	-	Extended from 45 to 78 minutes (73% increase)	[5]

Experimental Protocols

Protocol 1: GC-MS Method for the Identification and Quantification of Volatile Impurities in DMAEE

This protocol is adapted from validated methods for analyzing volatile impurities in similar matrices.[6][7][8]

1. Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Autosampler.

2. Reagents and Standards:

- High-purity DMAEE for reference.
- Certified standards of potential impurities: Dimethylamine, N,N-dimethylethanolamine, Diethylene glycol.
- Solvent: Dichloromethane (HPLC grade).

3. Sample Preparation:

- Accurately weigh approximately 100 mg of the DMAEE sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with Dichloromethane.
- Prepare calibration standards of the target impurities in Dichloromethane at concentrations bracketing the expected impurity levels.

4. GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 30-400.

5. Data Analysis:

- Identify impurities by comparing their retention times and mass spectra with those of the certified standards.
- Quantify the impurities using a calibration curve generated from the analysis of the standard solutions.

Protocol 2: HPLC-MS Method for the Determination of Polar and Non-Volatile Impurities in DMAEE

This protocol is designed for the analysis of higher ethoxylated homologues and other polar impurities.^{[9][10]}

1. Instrumentation:

- High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS) with an Electrospray Ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

- High-purity DMAEE.
- Standard for 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol.
- Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

3. Sample Preparation:

- Accurately weigh approximately 100 mg of the DMAEE sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
- Prepare calibration standards of the target impurities in the same diluent.

4. HPLC-MS Conditions:

- Column Temperature: 30 °C
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Gradient Program:
 - 0-5 min: 5% B
 - 5-20 min: Linear gradient from 5% to 95% B
 - 20-25 min: 95% B
 - 25.1-30 min: 5% B (re-equilibration)
- MS Conditions (ESI Positive Mode):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr

- Scan Range: m/z 50-500

5. Data Analysis:

- Identify impurities based on their retention times and mass-to-charge ratios.
- Quantify using an external standard calibration curve.

Protocol 3: Forced Degradation Study of an API in the Presence of DMAEE

This protocol provides a framework for assessing the compatibility of an API with DMAEE under stressed conditions.[\[11\]](#)[\[12\]](#)

1. Materials:

- Active Pharmaceutical Ingredient (API).
- DMAEE (the lot in question).
- Control excipient (known to be inert with the API).
- Stress agents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.
- Environmental chambers (for thermal and photostability testing).

2. Procedure:

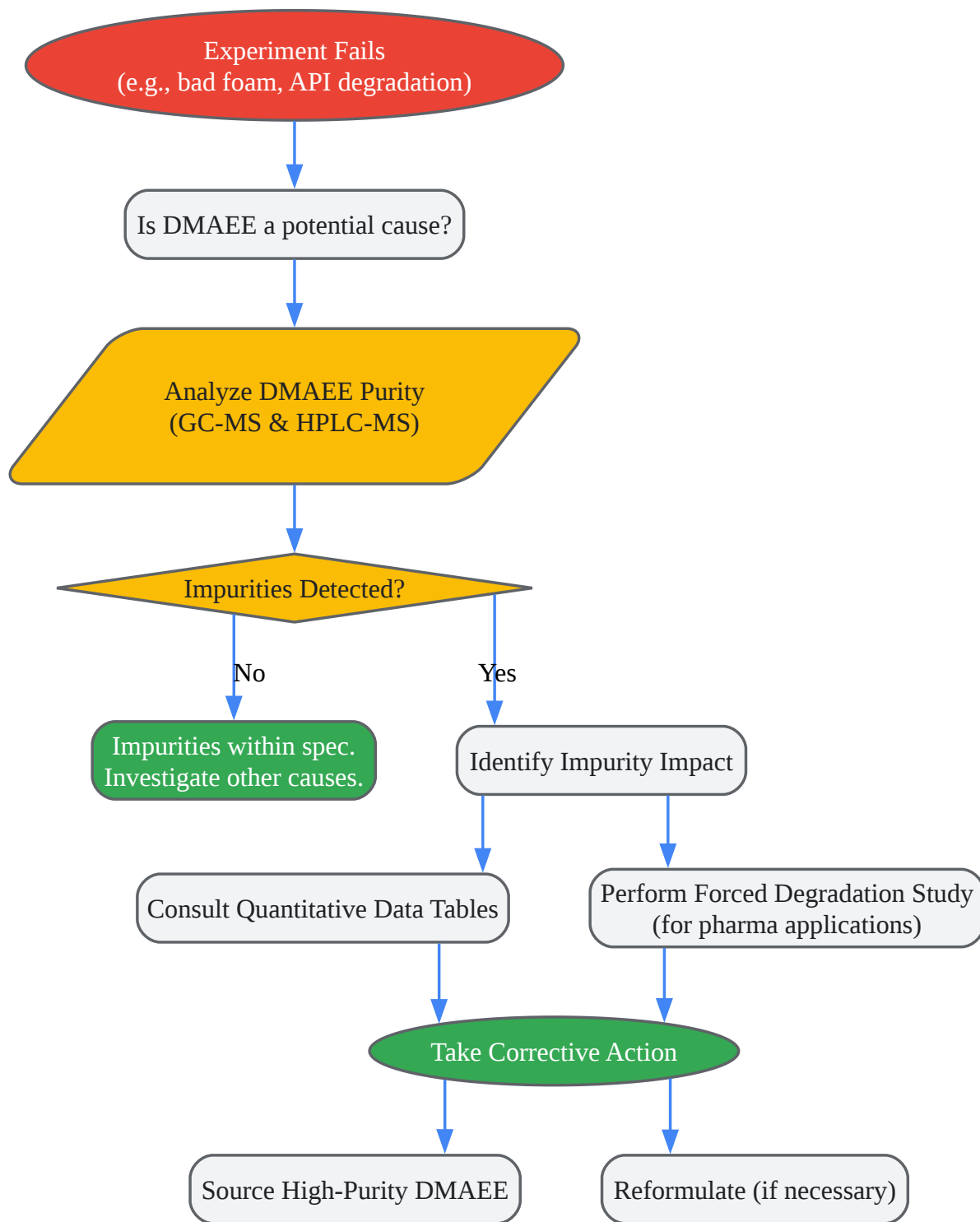
- Sample Preparation: Prepare solutions or solid mixtures of the API with DMAEE and the control excipient at a relevant ratio.
- Acid/Base Hydrolysis: Treat the samples with 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- Oxidation: Treat the samples with 3% H₂O₂ at room temperature for a defined period.
- Thermal Degradation: Expose the solid samples to dry heat (e.g., 80 °C) for a defined period.

- Photostability: Expose the samples to light according to ICH Q1B guidelines.
- Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method for the API to determine the extent of degradation.

3. Evaluation:

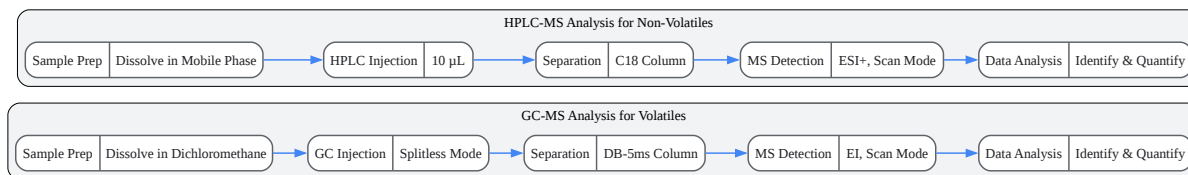
- Compare the degradation profile of the API in the presence of DMAEE to that with the control excipient. A significant increase in degradation suggests an incompatibility.

Visualizations



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Caption: Troubleshooting workflow for DMAEE-related experimental issues.



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Caption: Analytical workflows for impurity profiling of DMAEE.

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